Cas no 1890981-06-2 (5-bromo-1-ethyl-1H-imidazol-2-amine)

5-bromo-1-ethyl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1-ethyl-1H-imidazol-2-amine
- EN300-6977671
- 1890981-06-2
-
- Inchi: 1S/C5H8BrN3/c1-2-9-4(6)3-8-5(9)7/h3H,2H2,1H3,(H2,7,8)
- InChI Key: GPZGMNVHZMRHOG-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N)N1CC
Computed Properties
- Exact Mass: 188.99016g/mol
- Monoisotopic Mass: 188.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
- XLogP3: 1
5-bromo-1-ethyl-1H-imidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6977671-0.5g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-6977671-10.0g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-6977671-0.25g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-6977671-0.05g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 0.05g |
$827.0 | 2025-03-12 | |
Enamine | EN300-6977671-2.5g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-6977671-1.0g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-6977671-5.0g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-6977671-0.1g |
5-bromo-1-ethyl-1H-imidazol-2-amine |
1890981-06-2 | 95.0% | 0.1g |
$867.0 | 2025-03-12 |
5-bromo-1-ethyl-1H-imidazol-2-amine Related Literature
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Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on 5-bromo-1-ethyl-1H-imidazol-2-amine
Professional Introduction to 5-bromo-1-ethyl-1H-imidazol-2-amine (CAS No. 1890981-06-2)
5-bromo-1-ethyl-1H-imidazol-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amine, with the chemical formula C5H8BNO, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound's molecular structure, featuring a bromine substituent at the 5-position and an ethyl group at the 1-position of the imidazole ring, makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The importance of 5-bromo-1-ethyl-1H-imidazol-2-amine lies in its role as a building block for more complex therapeutic agents. Its imidazole core is a common motif in many biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential for creating more intricate molecular architectures.
In recent years, there has been a surge in research focused on developing novel treatments for various diseases, particularly those related to inflammation and infection. The 5-bromo-1-ethyl-1H-imidazol-2-amine compound has been explored as a precursor in the synthesis of molecules that target specific enzymatic pathways involved in these conditions. For instance, studies have demonstrated its utility in generating imidazole-based inhibitors that modulate the activity of enzymes like kinases and phosphodiesterases. These enzymes are often dysregulated in diseases such as cancer and autoimmune disorders.
The pharmaceutical industry has also shown interest in leveraging the reactivity of 5-bromo-1-ethyl-1H-imidazol-2-amine to develop new antibiotics. The bromine substituent facilitates the introduction of additional functional groups that can enhance binding affinity to bacterial targets. This has led to the exploration of imidazole derivatives as potential candidates for combating resistant bacterial strains. Preliminary studies have highlighted their efficacy in inhibiting bacterial growth by interfering with essential metabolic pathways.
Another area where 5-bromo-1-ethyl-1H-imidazol-2-amine has made notable contributions is in the field of neuropharmacology. Imidazole derivatives are known for their ability to interact with central nervous system receptors and ion channels. Researchers have been investigating its potential as a precursor for developing novel neuroactive compounds that could address neurological disorders such as epilepsy and depression. The ethyl group at the 1-position of the imidazole ring provides a handle for further derivatization, enabling the fine-tuning of pharmacokinetic properties to achieve desired therapeutic effects.
The synthesis of 5-bromo-1-ethyl-1H-imidazol-2-amine involves multi-step organic transformations that highlight its synthetic versatility. One common synthetic route involves the bromination of ethylimidazole followed by nucleophilic substitution with ammonia or an amine derivative. This approach allows for good yields and purity, making it suitable for industrial-scale production. Advances in catalytic systems have further improved the efficiency of these reactions, reducing both reaction times and waste generation.
The compound's stability under various conditions is another critical factor contributing to its widespread use in research and development. Studies have shown that 5-bromo-1-ethyl-1H-imidazol-2-am ine maintains its integrity under standard storage conditions, making it a reliable reagent for long-term projects. Additionally, its solubility profile in common organic solvents enhances its compatibility with diverse synthetic protocols.
In conclusion, 5-bromo-1ethyl-lH-imidazol -2-am ine (CAS No. 189098106 -2) represents a valuable asset in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable intermediate for synthesizing a wide range of biologically active compounds. The ongoing research into its applications underscores its potential to contribute to advancements in drug discovery across multiple therapeutic areas. As scientific understanding continues to evolve, it is likely that new uses for this compound will emerge, further solidifying its importance in medicinal chemistry.
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